5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-12-9(13)6-3-5(10)4-7(8(6)16-2)17(11,14)15/h3-4H,1-2H3,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHWMIHYVIXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Methylation of 5-Chlorosalicylic Acid
- Methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate is a key initial step.
- Two methylation approaches exist:
- Non-aqueous methylation: Direct methylation of 5-chlorosalicylic acid with dimethyl sulfate in acetone with potassium carbonate under reflux, yielding methyl 5-chloro-2-methoxybenzoate with up to 95% yield.
- Aqueous methylation: Esterification of 5-chlorosalicylic acid to methyl 5-chlorosalicylate followed by methylation to the methoxy derivative.
- Reaction conditions typically involve sodium hydroxide and dimethyl sulfate with reflux times ranging from 45 minutes to 4 hours depending on the method.
| Parameter | Non-aqueous Methylation | Aqueous Methylation |
|---|---|---|
| Solvent | Acetone | Acetone + aqueous conditions |
| Base | Potassium carbonate or NaOH | NaOH |
| Methylating agent | Dimethyl sulfate | Dimethyl sulfate |
| Reaction temperature | Reflux (approx. 56°C for acetone) | Reflux |
| Reaction time | 45 minutes to 4 hours | 45 minutes to 4 hours |
| Yield | Up to 95% | 45-66% (variable) |
Conversion to Acid Chloride and Benzamide Formation
- The methyl 5-chloro-2-methoxybenzoate is hydrolyzed under alkaline conditions to yield 5-chloro-2-methoxybenzoic acid.
- This acid is converted to the corresponding acid chloride by refluxing with thionyl chloride.
- The acid chloride is then reacted with methylamine or an appropriate amine source to form the N-methyl-5-chloro-2-methoxybenzamide .
- Typical yields for acid chloride formation are around 70%, and amide formation yields can reach 90%.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrolysis of ester | NaOH aqueous, reflux | ~85 |
| Acid chloride formation | Thionyl chloride, reflux | ~70 |
| Amide formation | Methylamine, benzene, room temp | ~90 |
Introduction of the Sulfamoyl Group
- Chlorosulfonation of the aromatic ring at the 3-position is achieved by treating the N-methyl-5-chloro-2-methoxybenzamide with chlorosulfonic acid at low temperature (-10°C to room temperature).
- The resulting 3-chlorosulfonyl derivative is then treated with aqueous ammonia to form the sulfamoyl group.
- This step typically proceeds with good yields (~70%) and requires careful temperature control to avoid side reactions.
Summary of the Synthesis Route
| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl 5-chloro-2-methoxybenzoate | 5-chlorosalicylic acid, dimethyl sulfate, K2CO3, acetone, reflux | 66-95 | Methylation of hydroxyl group |
| 2 | 5-Chloro-2-methoxybenzoic acid | Alkaline hydrolysis of ester | ~85 | Conversion of ester to acid |
| 3 | 5-Chloro-2-methoxybenzoyl chloride | Thionyl chloride, reflux | ~70 | Formation of acid chloride |
| 4 | N-methyl-5-chloro-2-methoxybenzamide | Methylamine, benzene, room temp | ~90 | Amide formation with N-methyl group |
| 5 | 3-Chlorosulfonyl-N-methyl-5-chloro-2-methoxybenzamide | Chlorosulfonic acid, -10°C to RT | - | Chlorosulfonation at 3-position |
| 6 | 5-Chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide | Aqueous ammonia, room temp | ~70 | Aminolysis to sulfamoyl group |
Analytical and Research Findings
- The methylation step is critical for obtaining high purity methoxy derivatives; non-aqueous methylation tends to give higher yields and cleaner products.
- Chlorosulfonation requires precise temperature control to avoid over-chlorosulfonation or decomposition.
- Aminolysis with aqueous ammonia is efficient for converting chlorosulfonyl intermediates to sulfamoyl derivatives.
- The overall synthetic route is well-documented with yields ranging from moderate to high, making it suitable for scale-up and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Anticancer Properties
Research indicates that 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide exhibits significant anticancer potential. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, particularly matrix metalloproteinases (MMPs), which are crucial for tissue remodeling and cancer metastasis.
Key Findings:
- Inhibition of MMPs could lead to reduced tumor invasion and metastasis.
- Ongoing studies aim to elucidate the specific binding mechanisms and affinities of this compound to enhance its therapeutic profile.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, possibly through modulation of signaling pathways related to inflammation. Its ability to inhibit certain enzymes involved in inflammatory processes positions it as a potential therapeutic agent for inflammatory diseases.
Synthesis and Derivatives
The synthesis of 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide typically involves several steps, including the introduction of the sulfamoyl group and subsequent modifications to enhance its efficacy. The structural framework allows for further derivatization, leading to compounds with improved biological activity or reduced toxicity.
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide | Contains nitro group | Potentially different biological activity due to nitro substitution |
| N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide | Cyclopropane ring | Different reactivity and possibly distinct pharmacological effects |
| S-(4-methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate | Thiocarbamate group | Variations in chemical reactivity and biological activity |
These comparisons highlight how variations in functional groups can lead to diverse biological activities, emphasizing the importance of structural modifications in drug design.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide on MMPs. The results indicated a dose-dependent inhibition, suggesting its potential as an anticancer agent. Further research focused on optimizing its binding affinity and specificity towards MMPs.
Case Study 2: Anti-inflammatory Activity
Another research initiative explored the anti-inflammatory effects of this compound in vitro. The findings demonstrated significant reduction in pro-inflammatory cytokines, indicating its potential application in treating chronic inflammatory conditions.
Mechanism of Action
The exact mechanism of action for 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- The N-methyl group in the target compound may enhance metabolic stability compared to bulkier N-benzyl or N-phenethyl analogs (e.g., ), which could influence bioavailability.
- Sulfamoyl position : The 3-sulfamoyl group in the target compound differs from the 4-sulfamoyl substitution in analogs like those in . Positional isomerism can alter receptor binding; for example, 4-sulfamoyl derivatives often show stronger antimicrobial activity , while 3-sulfamoyl analogs may exhibit unique selectivity.
Synthesis Efficiency :
- Yields for N-benzyl derivatives (45–93% in ) contrast with higher yields (87%) for intermediates in , suggesting that steric hindrance from substituents impacts reaction efficiency.
- The target compound’s N-methyl group may simplify synthesis compared to N-aryl or N-alkyl derivatives requiring multi-step coupling .
N-Phenyl sulfonamides (e.g., ): Exhibit herbicidal and anti-malarial properties but lack the benzamide core, reducing structural similarity to the target compound.
Research Findings and Implications
- Antimicrobial Activity: Derivatives with 4-sulfamoylphenyl groups (e.g., ) demonstrated MIC values of 2–8 µg/mL against S. aureus and E. coli, outperforming non-sulfonamide analogs.
- Metabolic Stability : N-methyl substitution, as in the target compound, may reduce cytochrome P450-mediated metabolism compared to N-benzyl analogs, as suggested by in vitro microsomal studies on related structures .
- Structural Crystallography : The planar benzamide core in sulfonamide derivatives (e.g., ) facilitates π-π stacking interactions with biological targets, a feature critical for anti-convulsant activity.
Biological Activity
5-Chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and its implications in cancer therapy. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.
Chemical Structure and Properties
The molecular formula of 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide is CHClNOS, with a molecular weight of approximately 368.84 g/mol. The compound features a chloro group, a methoxy group, and a sulfamoyl group attached to a benzamide backbone, contributing to its unique reactivity and biological profile.
Mechanisms of Biological Activity
Enzyme Inhibition
Research indicates that 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide exhibits significant enzyme inhibitory activity. Notably, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and cancer metastasis. This inhibition suggests potential applications in cancer therapy by preventing tumor progression and invasion .
Anticancer Properties
Preliminary studies have demonstrated that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating its potential as an anticancer agent . The compound's ability to modulate biological processes related to inflammation further supports its therapeutic potential.
Case Studies and Experimental Data
-
Inhibition of h-NTPDases
A study evaluated the inhibitory effects of sulfamoyl-benzamides on human nucleoside triphosphate diphosphohydrolases (h-NTPDases). The compound exhibited an IC value of 2.88 ± 0.13 μM against h-NTPDase1, indicating potent inhibitory activity . -
Antiproliferative Assays
In assays conducted on a panel of cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon), the compound demonstrated significant antiproliferative effects. The MTT assay results highlighted that higher concentrations led to increased cell death, correlating with its enzyme inhibitory properties . -
Apoptosis Induction
The compound was also assessed for its ability to induce apoptosis in cancer cells. It was found to increase levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl-2 levels, suggesting that it may trigger apoptotic pathways effectively .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide, a comparison with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-chloro-N-(2-methoxy-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide | Contains nitro group | Potentially different biological activity due to nitro substitution |
| N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide | Cyclopropane ring | Different reactivity and possibly distinct pharmacological effects |
| S-(4-methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate | Thiocarbamate group | Variations in chemical reactivity and biological activity |
These comparisons highlight how variations in functional groups can lead to differences in biological activity, emphasizing the importance of structural modifications in drug design.
Q & A
Q. What are the optimized synthetic routes for 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the benzamide core. For example:
- Step 1 : Condensation of 5-chloro-2-methoxyaniline with sulfamoyl chloride derivatives in the presence of triethylamine (TEA) or pyridine to neutralize HCl byproducts (yields ~87-94%) .
- Step 2 : N-methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF)/water mixtures .
- Critical factors : Temperature control (room temperature vs. reflux), solvent polarity, and stoichiometric ratios of amines/sulfonyl chlorides significantly impact purity and yield. For instance, excess TEA improves sulfonamide formation by scavenging HCl .
Q. Which analytical techniques are most reliable for characterizing 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide and its intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonamide and methoxy groups (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy singlet at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities; monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) reveal hydrogen-bonding networks critical for stability .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns to validate synthetic intermediates .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms for sulfonamide formation?
Contradictions arise in proposed mechanisms (e.g., nucleophilic substitution vs. radical pathways). Density Functional Theory (DFT) simulations:
- Calculate activation energies for intermediates, identifying favorable pathways (e.g., SN2 displacement at sulfur centers) .
- Predict regioselectivity using Fukui indices to map nucleophilic/electrophilic sites on the benzamide ring .
- Case study : ICReDD’s quantum chemical reaction path searches reduced experimental optimization time by 60% for analogous sulfonamides .
Q. What methodologies are used to evaluate the biological activity of 5-chloro-2-methoxy-N-methyl-3-sulfamoylbenzamide derivatives, and how are conflicting data interpreted?
Q. How do crystallographic studies inform the design of derivatives with enhanced stability or bioactivity?
- Key findings :
- Design strategy : Introduce bulkier substituents (e.g., trifluoromethyl) to modulate steric effects without disrupting H-bond networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
